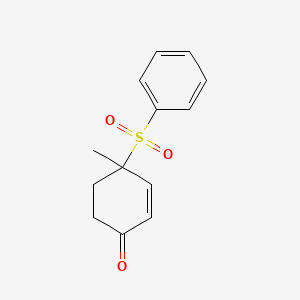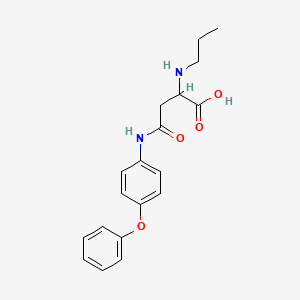
1,2-Ethanediamine, N'-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that features a quinoline ring substituted with a methoxyphenyl group and a dimethylated ethylenediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylenediamine Moiety: The final step involves the reaction of the substituted quinoline with N,N-dimethylethylenediamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and DNA. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethylenediamine: Similar structure but lacks the quinoline ring.
1,2-Diphenylethylenediamine: Contains phenyl groups instead of methoxyphenyl and quinoline.
1,2-Bis(2-hydroxyphenyl)ethylenediamine: Features hydroxy groups instead of methoxy groups.
Uniqueness
1,2-Ethanediamine, N’-(2-(4-methoxyphenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological molecules or catalytic activity in chemical reactions.
Propriétés
Numéro CAS |
133671-49-5 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-12-21-20-14-19(15-8-10-16(24-3)11-9-15)22-18-7-5-4-6-17(18)20/h4-11,14H,12-13H2,1-3H3,(H,21,22) |
Clé InChI |
DPIXUMPQZPSUKL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
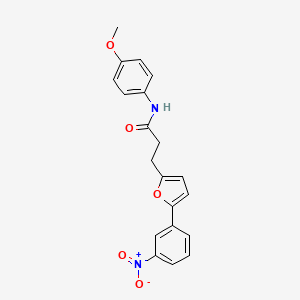
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
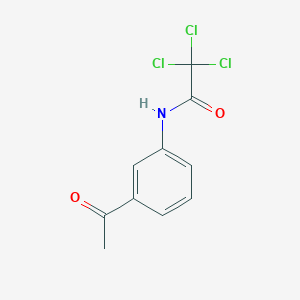



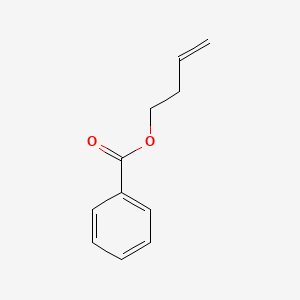


![Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate](/img/structure/B11950029.png)
